molecular formula C20H24N4O2S B2491857 2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034463-60-8

2,3,5,6-tetramethyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2491857
CAS RN: 2034463-60-8
M. Wt: 384.5
InChI Key: YSHBRKTYBROXFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves multi-step chemical processes, including condensation, sulfonation, and amidation reactions. The synthesis process is crucial for obtaining high purity and yield. These methods often require specific reagents and conditions to achieve the desired product with the correct structural configuration (Ghorab et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of sulfonamides, including crystallographic studies, reveals significant insights into their conformation, bonding, and interactions. For instance, the crystal structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide show varying torsion angles and hydrogen bonding patterns, affecting their molecular arrangements and potential reactivity (Jacobs et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of sulfonamides involves interactions with various reagents and conditions, leading to products with diverse biological and chemical properties. These reactions are influenced by the structure of the sulfonamide, with different substituents affecting the outcome of the reaction. The presence of electron-donating or withdrawing groups can significantly alter their chemical behavior.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. These properties depend on the molecular structure and substitution pattern of the sulfonamide. For example, crystallographic studies provide insights into the packing, hydrogen bonding, and overall stability of these compounds in solid state (Azzam et al., 2017).

Scientific Research Applications

Antimicrobial Potential

The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has been explored. These compounds exhibit significant in vitro antibacterial activity against various pathogenic bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against fungal yeasts like Saccharomyces cerevisiae and Candida albicans (Chandak et al., 2013).

Anti-Breast Cancer Evaluation

Novel N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have been synthesized and evaluated for their anticancer activity against the human tumor breast cell line (MCF7). These compounds showed promising activity, suggesting potential for development as anti-breast cancer agents (Ghorab et al., 2014).

Carbonic Anhydrase Inhibition for Anticancer Activity

A series of novel compounds incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties with benzenesulfonamide have been synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. These compounds exhibited potent activity against tumor-associated isoforms, showing potential for anticancer applications (Ghorab et al., 2014).

Leucine-Zipper and Sterile-α Motif Kinase Inhibition

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been designed as selective inhibitors of ZAK, a kinase involved in the regulation of cell growth and stress responses. These compounds have demonstrated potent inhibition of ZAK activity and therapeutic effects in models of cardiac hypertrophy (Chang et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it behaves and interacts at a molecular or cellular level. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-13-8-14(2)16(4)20(15(13)3)27(25,26)23-11-17-9-18(12-21-10-17)19-6-7-22-24(19)5/h6-10,12,23H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHBRKTYBROXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=NN3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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